molecular formula C16H7Cl2F3O B12849839 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde CAS No. 38492-84-1

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde

Cat. No.: B12849839
CAS No.: 38492-84-1
M. Wt: 343.1 g/mol
InChI Key: ZBUKGLLJDMRAAF-UHFFFAOYSA-N
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Description

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde is a heterocyclic organic compound with the molecular formula C₁₆H₇Cl₂F₃O and a molecular weight of 343.127 g/mol . It is known for its unique structure, which includes both chlorine and trifluoromethyl groups attached to a phenanthrene backbone. This compound is used primarily in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-methanol using active manganese dioxide under mild reaction conditions . This method is favored for its simplicity and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The process typically includes steps such as purification and crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include:

    Oxidation: 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid.

    Reduction: 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol.

    Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving the interaction of organic compounds with biological systems.

    Medicine: Investigated for potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The presence of chlorine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-6-(trifluoromethyl)phenanthrene-9-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    1,3-Dichloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1,3-Dichloro-6-(trifluoromethyl)phenanthrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and research applications where precise control over chemical reactions is required.

Properties

IUPAC Name

1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F3O/c17-10-5-13-12-4-9(16(19,20)21)1-2-11(12)8(7-22)3-14(13)15(18)6-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKGLLJDMRAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(C=C2C=O)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191815
Record name 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38492-84-1
Record name 1,3-Dichloro-6-(trifluoromethyl)-9-phenanthrenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38492-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Phenanthrenecarboxaldehyde, 1,3-dichloro-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038492841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 9-PHENANTHRENECARBOXALDEHYDE, 1,3-DICHLORO-6-(TRIFLUOROMETHYL)-
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